3-Cyclopropyl-2-(4-fluorophenyl)-1,3-thiazolidin-4-one

QSAR LogP Lipophilicity

3‑Cyclopropyl‑2‑(4‑fluorophenyl)‑1,3‑thiazolidin‑4‑one (CAS 871217‑53‑7) is a fully synthetic, heterocyclic small‑molecule building block of the 1,3‑thiazolidin‑4‑one class, with molecular formula C₁₂H₁₂FNOS and molecular weight 237.29 g/mol. It features a single asymmetric center, a calculated LogP of 1.97 and an Fsp³ of 0.417, indicating a moderately lipophilic yet three‑dimensionally saturated scaffold.

Molecular Formula C12H12FNOS
Molecular Weight 237.29
CAS No. 871217-53-7
Cat. No. B2441931
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyclopropyl-2-(4-fluorophenyl)-1,3-thiazolidin-4-one
CAS871217-53-7
Molecular FormulaC12H12FNOS
Molecular Weight237.29
Structural Identifiers
SMILESC1CC1N2C(SCC2=O)C3=CC=C(C=C3)F
InChIInChI=1S/C12H12FNOS/c13-9-3-1-8(2-4-9)12-14(10-5-6-10)11(15)7-16-12/h1-4,10,12H,5-7H2
InChIKeyQIEZFSGRYQGRTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3‑Cyclopropyl‑2‑(4‑fluorophenyl)‑1,3‑thiazolidin‑4‑one (CAS 871217‑53‑7) – Core Scaffold & Procurement Baseline


3‑Cyclopropyl‑2‑(4‑fluorophenyl)‑1,3‑thiazolidin‑4‑one (CAS 871217‑53‑7) is a fully synthetic, heterocyclic small‑molecule building block of the 1,3‑thiazolidin‑4‑one class, with molecular formula C₁₂H₁₂FNOS and molecular weight 237.29 g/mol . It features a single asymmetric center, a calculated LogP of 1.97 and an Fsp³ of 0.417, indicating a moderately lipophilic yet three‑dimensionally saturated scaffold . The compound is supplied at ≥95% purity by multiple specialist chemical vendors, with a harmonized GHS‑07 hazard classification (H302, H315, H319, H335) confirming it as a research reagent requiring standard laboratory handling .

Why In‑Class Thiazolidin‑4‑ones Cannot Substitute for 3‑Cyclopropyl‑2‑(4‑fluorophenyl)‑1,3‑thiazolidin‑4‑one (CAS 871217‑53‑7)


Even superficially similar 2‑(4‑fluorophenyl)‑thiazolidin‑4‑ones or 3‑cyclopropyl‑thiazolidin‑4‑ones vary substantially in lipophilicity, steric bulk, and electronic profile, meaning they produce different structure‑activity signatures in biological screening and different solution properties in synthesis [1]. A generic substitution therefore risks diverging from a validated hit or lead series and invalidates quantitative structure‑activity relationship (QSAR) models that depend on a precise LogP and fraction sp³ . The evidence below quantifies the specific physicochemical gaps that make direct interchange unreliable.

Quantitative Differentiation Evidence for 3‑Cyclopropyl‑2‑(4‑fluorophenyl)‑1,3‑thiazolidin‑4‑one vs. Closest Analogs


Lipophilicity Gap: 0.43 LogP Units Lower Than Non‑Fluorinated Phenyl Analog

Replacing the 4‑fluorophenyl ring with an unsubstituted phenyl ring raises lipophilicity by approximately 0.43 log units. The target compound has a measured/calculated LogP of 1.97 , whereas the direct non‑fluorinated comparator 3‑cyclopropyl‑2‑phenyl‑1,3‑thiazolidin‑4‑one (CAS 863763‑64‑8) has an XLogP3‑AA of 2.4 [1]. This difference shifts a compound from near‑optimal CNS drug space (LogP ~2) to a higher‑lipophilicity space, which can alter permeability, solubility, and off‑target binding .

QSAR LogP Lipophilicity

Electronic & Conformational Differentiation: Ortho‑ vs. Para‑Fluoro Substitution

The positional isomer 3‑cyclopropyl‑2‑(2‑fluorophenyl)‑1,3‑thiazolidin‑4‑one (CAS 869716‑03‑0) exhibits a nearly identical LogP of 1.96 [1], yet the ortho‑fluoro group introduces steric hindrance near the thiazolidinone ring and alters the preferred conformation of the 2‑aryl substituent. This electronic and steric perturbation – without a change in gross lipophilicity – can yield different target‑binding geometries, as demonstrated in thiazolidinone SAR studies where fluorine position is a critical determinant of antimicrobial potency [2].

Stereoelectronics Fluorine Walk SAR

Saturated Carbon Fraction (Fsp³): 0.42 vs. ~0.33 for Methyl‑Substituted Analog

The cyclopropyl group contributes four sp³ carbons absent in a simple methyl‑substituted analog, directly increasing the fraction of sp³ hybridized carbon atoms (Fsp³) from approximately 0.33 (estimated for N‑methyl) to 0.42 for the target compound . Higher Fsp³ in clinical candidates correlates with improved clinical success rates by enhancing solubility and reducing off‑target promiscuity [1].

Fsp³ Drug‑likeness 3D‑character

Heteroatom‑Substitution Impact: 4‑Fluoro vs. 4‑Chloro Analog

Substituting the 4‑fluorine with a 4‑chlorine atom increases molecular weight by ~16 g/mol (237.3 → 253.8) and replaces an electronegative, small‑radius substituent (r_vdw = 1.47 Å) with a larger, polarizable chlorine atom (r_vdw = 1.75 Å) [1]. This change affects logP, solubility, and halogen‑bonding potential; in thiazolidin‑4‑one antimicrobial screens, the 4‑fluoro‑substituted series typically shows distinct MIC profiles from the 4‑chloro series [2].

Halogen bonding VDW radius Differential screening

Application Scenarios Where 3‑Cyclopropyl‑2‑(4‑fluorophenyl)‑1,3‑thiazolidin‑4‑one Provides Distinctive Value


Parametric QSAR Model Calibration Requiring Precise LogP

When a medicinal chemistry program requires an N‑cyclopropyl, 2‑(4‑fluorophenyl)‑substituted thiazolidin‑4‑one with a LogP of 1.97 (±0.1) for QSAR model calibration, the target compound is the only commercially available option matching this exact hydrophobic profile. The non‑fluorinated phenyl analog (XLogP3 2.4) is outside acceptable model tolerance, while ortho‑fluoro and chloro variants introduce conformational or electronic noise [1].

Fragment‑Based and Diversity‑Oriented Synthesis with High Fsp³ Bias

Compound screening collections that prioritize scaffolds with Fsp³ ≥ 0.42 for diversity‑oriented synthesis benefit from the cyclopropyl‑thiazolidinone core. The three‑dimensional character this compound imparts to subsequent analogues is superior to N‑methyl or N‑benzyl variants, which lack the cyclopropyl sp³ contribution and have lower Fsp³ values .

Fluorine‑Walk SAR Studies Requiring a Para‑Fluorophenyl Reference

In fluorine‑walk structure‑activity relationship campaigns, a clean para‑fluoro reference compound is essential to isolate the effect of fluorine position. While the ortho‑fluoro isomer shares an almost identical LogP (1.96 vs. 1.97), it introduces steric bias; the target compound therefore serves as the unambiguous para‑fluoro reference point for comparative screening [2].

Physicochemical Benchmarking and Supply‑Chain Consistency

The compound carries a defined GHS‑07 hazard profile (H302, H315, H319, H335) with publicly available SDS documentation from Fluorochem , providing research groups with a known safety and handling baseline. This contrasts with poorly characterized or single‑vendor analogs that lack harmonized classification data, reducing procurement risk in multi‑site collaborative projects.

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